(2R)-2-Amino-4-methylidenehexanoic acid is a compound of significant interest in various scientific fields, particularly in medicinal chemistry and biochemistry. This compound is characterized by its unique structural features, which contribute to its potential applications in drug development and biochemical research. The compound is classified as an amino acid derivative, specifically a beta-amino acid, which distinguishes it from standard alpha-amino acids typically found in proteins.
This compound can be derived from natural sources or synthesized through various chemical methods. Its classification as a beta-amino acid highlights its importance in biological processes and potential therapeutic applications, particularly due to its structural similarity to naturally occurring amino acids like leucine.
The synthesis of (2R)-2-Amino-4-methylidenehexanoic acid can be achieved through several methodologies:
These methods are documented in literature detailing the successful synthesis of similar compounds, indicating the versatility of synthetic approaches available for producing (2R)-2-Amino-4-methylidenehexanoic acid .
(2R)-2-Amino-4-methylidenehexanoic acid features a chiral center at the second carbon atom, contributing to its stereochemical properties. The molecular formula is C₇H₁₃N₃O₂, with a molecular weight of approximately 157.19 g/mol.
The structural representation can be described as follows:
(2R)-2-Amino-4-methylidenehexanoic acid can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound for specific applications in medicinal chemistry .
The mechanism of action for (2R)-2-Amino-4-methylidenehexanoic acid primarily relates to its interaction with biological systems:
Research has shown that modifications to the structure can significantly impact potency and selectivity for target receptors .
(2R)-2-Amino-4-methylidenehexanoic acid has several applications in scientific research:
The site-specific incorporation of (2R)-2-Amino-4-methylidenehexanoic acid into proteins hinges on sophisticated translational reprogramming. Like other ncAAs, it requires an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair—components that do not cross-react with the host's endogenous translation machinery but specifically charge the orthogonal tRNA with the target ncAA. This charged tRNA then recognizes a designated "blank" codon (typically the amber stop codon, UAG) within the mRNA sequence of the target protein, leading to the ncAA's incorporation at the specified site [1] [3] [4].
The successful integration of this ncAA demonstrates significant advancements in orthogonal system engineering. Key developments include the directed evolution of aaRS enzymes for enhanced specificity and efficiency towards (2R)-2-Amino-4-methylidenehexanoic acid, and the optimization of suppressor tRNAs for improved recognition and reduced competition with release factors at stop codons. Research groups like Chatterjee's have pioneered strategies such as directed evolution in mammalian cells and the use of native E. coli pairs, significantly boosting incorporation efficiency and fidelity for challenging ncAAs, including those with nonpolar, extended side chains [8] [9]. These refinements are crucial for achieving the high yields necessary for practical applications in protein science.
The methylidene group (–CH=C<) within the side chain of (2R)-2-Amino-4-methylidenehexanoic acid is its defining feature. This moiety offers unique chemical handles for bioorthogonal conjugation. Unlike the canonical hydrophobic amino acids (leucine, valine, isoleucine) it might structurally resemble, the methylidene group can potentially participate in specific chemical reactions, such as thiol-ene couplings or other selective additions, under physiological conditions. This enables precise, site-specific post-translational modifications of the target protein after its biosynthesis, facilitating applications like fluorescent labeling, attachment of therapeutic payloads (e.g., in antibody-drug conjugates), or immobilization onto surfaces for sensor development [4] [6] [10].
Table 1: Key Characteristics of (2R)-2-Amino-4-methylidenehexanoic Acid for Genetic Code Expansion
Property | Value/Description | Significance for GCE |
---|---|---|
Chemical Structure | C₇H₁₃NO₂; Aliphatic chain with terminal =CH₂ | Provides hydrophobicity and unique chemical reactivity |
Chirality | (2R) configuration | Ensures compatibility with ribosomal protein synthesis |
Reactive Group | Methylidene (–CH=C<) | Enables bioorthogonal conjugation (e.g., thiol-ene reactions) |
Incorporation Codon | Typically Amber (UAG) stop codon | Allows site-specific placement within protein sequence |
Orthogonal System | Engineered tRNA/aaRS pair (e.g., derived from LeuRS/TyrRS) | Required for specific charging and incorporation |
Primary Application Scope | Protein labeling, conjugation, structure probing | Leverages chemical handle for downstream functionality |
Recent innovations in directed evolution techniques have significantly improved the incorporation efficiency of structurally complex ncAAs like (2R)-2-Amino-4-methylidenehexanoic acid. Strategies involve screening aaRS libraries under selective pressure in hosts with impaired nonsense-mediated decay (NMD) pathways or utilizing virus-assisted evolution within mammalian cells. These approaches yield synthetases with enhanced catalytic activity and fidelity towards the target ncAA, overcoming previous limitations of low yields or misincorporation. Such engineered systems are vital for producing sufficient quantities of modified proteins, particularly integral membrane proteins or large complexes, for detailed structural and functional studies [8] [9].
The structural profile of (2R)-2-Amino-4-methylidenehexanoic acid positions it uniquely within protein engineering frameworks. Its side chain, –CH₂–CH=C<, is longer and terminates in a different chemical functionality compared to natural aliphatic hydrophobic residues like leucine (–CH₂–CH(CH₃)₂) or isoleucine (–CH(CH₃)–CH₂–CH₃). This side chain architecture influences its role within protein cores and at interfaces. Computational and experimental analyses of rotamer distributions (side-chain conformational preferences) suggest that aliphatic residues in α-helices, like Leu and Val, strongly restrict each other's conformations upon contact. Incorporating (2R)-2-Amino-4-methylidenehexanoic acid, with its terminal double bond, could alter these packing dynamics and conformational entropy (ΔS_contact) within the hydrophobic core, potentially impacting protein stability, folding cooperativity, and structural uniqueness—factors critical for de novo protein design [2] [6].
The methylidene group's primary utility lies in its role as a bioorthogonal anchor. Once incorporated site-specifically into a protein, this group allows for highly selective chemical modifications that are inert towards the plethora of functional groups found in natural amino acids. This enables:
Table 2: Comparative Analysis of (2R)-2-Amino-4-methylidenehexanoic Acid vs. Canonical Hydrophobic Amino Acids
Feature | (2R)-2-Amino-4-methylidenehexanoic Acid | Leucine (Leu, L) | Valine (Val, V) | Isoleucine (Ile, I) |
---|---|---|---|---|
Side Chain Structure | –CH₂–CH=C< | –CH₂–CH(CH₃)₂ | –CH(CH₃)₂ | –CH(CH₃)–CH₂–CH₃ |
Chemical Class | Aliphatic with terminal alkene | Branched aliphatic | Branched aliphatic | Branched aliphatic |
Hydrophobicity | Moderate-High (predicted) | High | High | High |
Key Reactive Group | Methylidene (–CH=C<) | None | None | None |
Conformational Flexibility | Moderate (restricted rotation at alkene) | High | Moderate | Moderate |
Primary Role in Proteins | Hydrophobic core/conjugation handle | Hydrophobic core/packing | Hydrophobic core/beta-sheet stability | Hydrophobic core/packing |
Genetic Code Expansion Role | Novel conjugation & potential stability modulation | N/A (canonical) | N/A (canonical) | N/A (canonical) |
The integration of ncAAs like (2R)-2-Amino-4-methylidenehexanoic acid is increasingly being augmented by deep learning approaches in protein engineering. Protein Language Models (PLMs) and structure prediction tools (e.g., AlphaFold2, ESMFold) can model the impact of ncAA incorporation on protein stability and function. By learning from vast datasets of protein sequences and structures, these models can predict the tolerance of specific sites within a target protein to substitution with a given ncAA, considering factors such as solvent accessibility, local secondary structure, and evolutionary conservation. For (2R)-2-Amino-4-methylidenehexanoic acid, models could predict locations where its aliphatic-alkene side chain would fit within the hydrophobic core without disrupting folding, or where its exposed methylidene group would be optimally positioned for subsequent bioorthogonal reactions without steric hindrance [7] [10]. This predictive power accelerates the rational design of proteins with novel functions, moving beyond trial-and-error mutagenesis approaches.
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